vitamin A myristate
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Overview
Description
All-trans-retinyl tetradecanoate is an all-trans-retinyl ester obtained by formal condensation of the carboxy group of tetradecanoic acid with the hydroxy group of all-trans-retinol. It has a role as a human xenobiotic metabolite. It is an all-trans-retinyl ester and a tetradecanoate ester.
Scientific Research Applications
Placental Function and Development
Vitamin A myristate plays a crucial role in fetal development. A study by Sapin et al. (2000) highlighted the importance of vitamin A (retinol) and its derivatives in the growth and development of the mammalian fetus. The placenta's ability to transfer and metabolize retinol, particularly in the production and storage of retinyl esters like myristate, is essential for the fetus. This study found that approximately 14% of total cellular retinol in placental explants was esterified, predominantly as myristate and palmitate.
Skin Health and Treatment
The study of topical formulations for skin health has incorporated this compound. Research by Mahamongkol et al. (2005) focused on alpha-tocopherol acetate (ATA) formulations, using vehicles like isopropyl myristate, highlighting the role of myristate in skin permeation properties. Another study by Praça et al. (2020) developed a microemulsion containing vitamin A and E, utilizing isopropyl myristate, for treating acute skin inflammation. This showcases the potential of this compound in dermatological applications.
Immune System Function
The influence of vitamin A, including its myristate form, on the immune system has been extensively researched. Stephensen et al. (2004) studied the impact of vitamin A deficiency on Th1 and Th2 cell development in mice, emphasizing the importance of vitamin A in immune response regulation. Furthermore, Huang et al. (2018) reviewed vitamin A's role in immune function, showing its critical part in enhancing both cellular and humoral immune processes.
Antioxidant Properties
Research by Pintea (2013) on the antioxidant capacity of I²-cryptoxanthin esters, including myristate, showed that esterification with saturated fatty acids like myristate did not significantly alter the antioxidant activity compared to the free form.
Nutritional Assessment and Monitoring
This compound's role in nutritional assessment has been studied by Gannon & Tanumihardjo (2015). They focused on the use of isotope dilution methods, including retinol esters like myristate, for accurately assessing vitamin A status, vital for monitoring interventions aimed at improving vitamin A status.
Properties
CAS No. |
1181-93-7 |
---|---|
Molecular Formula |
C34H56O2 |
Molecular Weight |
496.8 g/mol |
IUPAC Name |
[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] tetradecanoate |
InChI |
InChI=1S/C34H56O2/c1-7-8-9-10-11-12-13-14-15-16-17-23-33(35)36-28-26-30(3)21-18-20-29(2)24-25-32-31(4)22-19-27-34(32,5)6/h18,20-21,24-26H,7-17,19,22-23,27-28H2,1-6H3/b21-18+,25-24+,29-20+,30-26+ |
InChI Key |
WIYYXLSPNGTKOH-OGBLRLSYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C |
SMILES |
CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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